3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one
Description
Historical Development of Benzothiazole-Chromone Conjugates
Benzothiazole and chromone derivatives have independently garnered attention for their diverse pharmacological profiles. Benzothiazoles, first explored as antimicrobial agents in the mid-20th century, gained prominence in oncology with the discovery of 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) in 1995, which exhibited selective antitumor activity. Subsequent optimization led to prodrugs like Phortress, advancing to clinical trials by 2004. Chromones, naturally occurring in flavonoids, were later synthetic targets due to their anti-inflammatory and anticancer properties, exemplified by flavoxate.
The hybridization of these scaffolds emerged in the early 21st century to address limitations in mono-pharmacophore agents. For instance, benzothiazole-chalcone conjugates synthesized by the National Cancer Institute (NCI) demonstrated broad-spectrum cytotoxicity, with compounds such as 12e showing promising GI~50~ values across 60 cancer cell lines. These efforts laid the groundwork for advanced hybrids like SZL-P1-41, which combines benzothiazole’s kinase-inhibitory properties with chromone’s ability to modulate protein-protein interactions.
Significance of SZL-P1-41 in Medicinal Chemistry
SZL-P1-41 (C~24~H~24~N~2~O~3~S) is a first-in-class Skp2 inhibitor that blocks Skp2-Skp1 complex formation, thereby stabilizing cell cycle inhibitors like p27. Its structure features a benzothiazole moiety linked to a chromone core substituted with ethyl, hydroxy, methyl, and piperidinylmethyl groups (Figure 1). Molecular docking reveals critical interactions:
- The benzothiazole ring engages Trp97 via π-stacking.
- The chromone’s ethyl group occupies a hydrophobic pocket near Skp1’s binding site.
- The piperidine moiety interacts with Asp98 and Trp127, enhancing binding affinity.
Table 1: Key Structural Features of SZL-P1-41 and Their Roles
| Feature | Role in Skp2 Inhibition |
|---|---|
| Benzothiazole ring | π-stacking with Trp97 |
| Chromone core | Scaffold for Skp1 displacement |
| Ethyl group (C-6) | Occupies Skp1-binding hydrophobic pocket |
| Piperidinylmethyl (C-8) | Stabilizes interactions with Asp98 |
This targeted design enables SZL-P1-41 to inhibit Skp2’s E3 ligase activity at IC~50~ values ≤5 µM, making it a tool compound for studying cell cycle deregulation in cancers.
Rationale for Integrating Benzothiazole and Chromone Pharmacophores
The hybridization strategy capitalizes on complementary bioactivities:
- Benzothiazole : Known for kinase inhibition (e.g., ATR, mTOR) and DNA adduct formation via cytochrome P450 1A1 (CYP1A1)-mediated activation.
- Chromone : Modulates protein-protein interactions (e.g., Skp2-Skp1) and offers antioxidant properties.
In SZL-P1-41, the benzothiazole moiety directs selective uptake into cancer cells, while the chromone scaffold disrupts Skp2’s interaction with Skp1, preventing assembly of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. This dual mechanism avoids off-target effects seen with single-target agents, as demonstrated by its lack of activity against other F-box proteins.
Current Research Landscape and Unmet Needs
Recent studies focus on optimizing benzothiazole-chromone hybrids for:
- Enhanced Selectivity : Modifying substituents (e.g., replacing ethyl with bulkier groups) to improve Skp2 binding.
- Combination Therapies : Pairing SZL-P1-41 with chemotherapeutics like cisplatin to overcome resistance.
- Proteolysis-Targeting Chimeras (PROTACs) : Utilizing the chromone scaffold to recruit E3 ligases for targeted protein degradation.
Unmet needs include improving pharmacokinetic properties (e.g., aqueous solubility) and validating efficacy in in vivo models of metastatic disease.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c1-3-16-13-17-23(29)21(25-26-19-9-5-6-10-20(19)31-25)15(2)30-24(17)18(22(16)28)14-27-11-7-4-8-12-27/h5-6,9-10,13,28H,3-4,7-8,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAJCKRYMOYFAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC(=C(C2=O)C4=NC5=CC=CC=C5S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one typically involves multi-step procedures. One common method includes the initial formation of the benzothiazole ring through the reaction of aniline derivatives with ammonium thiocyanate under electrosynthesis conditions . The final step involves the attachment of the piperidin-1-ylmethyl group through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield . Additionally, green chemistry approaches such as solvent-free reactions and the use of recyclable catalysts are employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzothiazole ring can be reduced to form dihydrobenzothiazole derivatives.
Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve mild temperatures and the use of organic solvents like dichloromethane and ethanol .
Major Products Formed
Major products formed from these reactions include ketones, dihydrobenzothiazole derivatives, and various substituted chromenone derivatives .
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one has several scientific research applications:
Mechanism of Action
The exact mechanism of action of 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes and receptors involved in cellular processes. The benzothiazole moiety is known to inhibit certain enzymes, while the chromenone structure may interact with DNA and proteins, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Substituent Analysis at Position 3
The benzothiazole group distinguishes this compound from analogues:
- : Features a 4-methylthiazol-2-yl group at position 3, reducing aromaticity compared to benzothiazole. This may lower binding affinity in targets requiring extended π-systems .
- : Substituted with a 2,3-dihydro-1,4-benzodioxin-6-yl group, introducing oxygen atoms that enhance polarity but reduce metabolic stability .
- : Contains a 4-chlorophenyl group at position 3, favoring hydrophobic interactions but lacking the heterocyclic diversity of benzothiazole .
Modifications at Position 8
The piperidin-1-ylmethyl group is critical for solubility:
Impact of Position 2 and 6 Substituents
- : Lacks a methyl group at position 2 but includes a 2-amino group, which may improve aqueous solubility but reduce stability under acidic conditions .
- : Shares the 2-methyl group, suggesting a conserved role in stabilizing the chromone core .
- : Retains the 6-ethyl group, consistent with the target compound’s lipophilicity profile .
Comparative Data Table
Research Implications and Hypotheses
- Electronic Effects : The benzothiazole group (target compound) likely enhances electron-deficient character compared to thiazole or phenyl analogues, favoring interactions with electron-rich binding pockets .
- Solubility vs. Bioavailability : The piperidine moiety in the target compound may offer superior blood-brain barrier penetration relative to ’s hydroxyethylpiperazine derivative, which prioritizes solubility .
- Steric Considerations : The 2-methyl group in the target compound and could reduce off-target interactions by limiting conformational flexibility .
Biological Activity
3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is a complex organic compound notable for its diverse biological activities. This compound combines a benzothiazole moiety with a chromenone structure, which enhances its pharmacological potential. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C19H21N3O3S, with a molecular weight of approximately 373.45 g/mol. The structure features:
- Benzothiazole moiety : Known for various biological activities, including antimicrobial and anticancer properties.
- Chromone core : Associated with antioxidant and anti-inflammatory effects.
- Piperidine side chain : Enhances solubility and biological activity.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, likely due to its ability to interfere with bacterial enzyme function. For example, studies have reported that derivatives of benzothiazole exhibit strong antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and HCT116 (colorectal cancer). The mechanism of action involves the induction of apoptosis through the inhibition of key signaling pathways, particularly the ATR-Chk1 pathway, which is crucial for cell cycle regulation and DNA repair .
Table 1: Summary of Biological Activities
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Antimicrobial Mechanism : The compound inhibits key enzymes involved in bacterial metabolism, disrupting cell wall synthesis and leading to cell death.
- Anticancer Mechanism : It induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins, as well as interfering with DNA repair mechanisms through ATR signaling inhibition .
- Anti-inflammatory Activity : The compound's ability to inhibit COX-II suggests it may reduce inflammation by blocking prostaglandin synthesis .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
- Cytotoxicity Assays : In vitro studies showed that the compound had an IC50 value below 10 µM against HeLa cells, indicating potent cytotoxicity compared to standard chemotherapeutics .
- In Vivo Studies : Animal models have demonstrated that administration of this compound leads to significant tumor reduction in xenograft models, supporting its potential as an anticancer agent .
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer: Multi-step synthesis typically involves coupling benzothiazole derivatives with chromenone precursors. For example:
- Step 1: Synthesize the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions .
- Step 2: Introduce the piperidinylmethyl group via Mannich reaction or nucleophilic substitution, optimizing solvent (e.g., DMF) and temperature (60–80°C) to minimize side products .
- Step 3: Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradients) and confirm purity via HPLC (>95%) .
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or substituent positioning?
- Methodological Answer: Use single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement). Key steps:
- Grow crystals via slow evaporation in ethanol/water mixtures.
- Collect intensity data with a Bruker D8 VENTURE diffractometer.
- Refine hydrogen-bonding networks and π–π stacking interactions (e.g., centroid distances <4.0 Å) to validate substituent geometry .
Advanced Research Questions
Q. What computational strategies predict binding affinities of this compound to biological targets (e.g., kinases or GPCRs)?
- Methodological Answer: Combine molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER):
- Docking: Use the chromenone core as an anchor; benzothiazole and piperidine groups explore hydrophobic pockets.
- MD Simulations: Run 100-ns trajectories in explicit solvent to assess stability of ligand-receptor interactions (RMSD <2.0 Å). Validate with experimental IC₅₀ values from kinase inhibition assays .
Q. How can conflicting bioactivity data (e.g., antitumor vs. cytotoxic effects) be reconciled across studies?
- Methodological Answer: Perform dose-response assays with standardized protocols:
Q. What strategies optimize regioselectivity during functionalization of the chromenone core?
- Methodological Answer: Use directing groups or transition-metal catalysis:
- Directing Groups: Install a nitro group at C-8 to steer electrophilic substitution to C-6.
- Catalysis: Employ Pd(OAc)₂ with ligands (e.g., PPh₃) for Suzuki-Miyaura coupling at C-3. Monitor regioselectivity via ¹H-NMR (e.g., singlet for methyl at δ 2.3 ppm) .
Experimental Design & Data Analysis
Q. How to design a robust SAR study for derivatives of this compound?
- Methodological Answer:
- Variable Substituents: Systematically modify the benzothiazole (e.g., fluoro at C-6) and piperidine (e.g., N-methylation) groups.
- Assays: Test against a panel of enzymes (e.g., COX-2, MMP-9) using fluorescence-based assays.
- Data Modeling: Apply QSAR with descriptors like logP, polar surface area, and H-bond acceptors. Use partial least squares (PLS) regression for predictive models (R² >0.8) .
Q. What analytical techniques validate the compound’s stability under physiological conditions?
- Methodological Answer:
- LC-MS/MS: Monitor degradation in simulated gastric fluid (pH 2.0) and plasma (37°C, 24 hrs). Identify major metabolites (e.g., hydroxylation at C-7).
- Kinetic Analysis: Calculate half-life (t₁/₂) using first-order decay models. Compare with structural analogs to identify stability-activity trade-offs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
